Benzene, [(iodomethyl)sulfonyl]-
Overview
Description
Benzene, [(iodomethyl)sulfonyl]- is an organosulfur compound characterized by the presence of a benzene ring substituted with an iodomethyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(iodomethyl)sulfonyl]- typically involves the reaction of benzene with iodomethane and a sulfonylating agent. One common method includes the use of sodium sulfinate and iodomethane under specific conditions to introduce the iodomethyl and sulfonyl groups onto the benzene ring .
Industrial Production Methods: Industrial production of Benzene, [(iodomethyl)sulfonyl]- may involve large-scale sulfonylation and iodination processes, utilizing optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: Benzene, [(iodomethyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo redox reactions, altering the oxidation state of sulfur.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Catalysts: Palladium or other transition metals for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield benzene derivatives with various functional groups replacing the iodine atom .
Scientific Research Applications
Benzene, [(iodomethyl)sulfonyl]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, [(iodomethyl)sulfonyl]- involves its reactivity with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with other molecules .
Comparison with Similar Compounds
Benzene, (iodomethyl)-: Lacks the sulfonyl group, making it less reactive in certain redox reactions.
Sulfonylbenzene: Contains a sulfonyl group but lacks the iodomethyl group, affecting its reactivity in substitution reactions.
Properties
IUPAC Name |
iodomethylsulfonylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTPBMHHFXLYFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474194 | |
Record name | Benzene, [(iodomethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65492-21-9 | |
Record name | Benzene, [(iodomethyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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